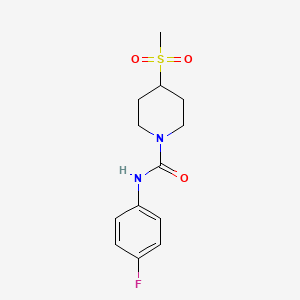

N-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-methylsulfonylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O3S/c1-20(18,19)12-6-8-16(9-7-12)13(17)15-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPRRGQUQKOEBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including synthesis methods, pharmacological effects, and comparative studies with similar compounds.

Structural Characteristics

The compound features a piperidine backbone with a 4-fluorophenyl group and a methylsulfonyl moiety. These structural elements contribute to its biological activity and therapeutic potential. The following table summarizes key structural features:

| Feature | Description |

|---|---|

| Piperidine Backbone | Central structure that enhances pharmacological properties |

| 4-Fluorophenyl Group | Influences binding affinity and selectivity |

| Methylsulfonyl Moiety | Enhances solubility and metabolic stability |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Piperidine Ring : Cyclization of appropriate precursors.

- Substitution Reactions : Introduction of the 4-fluorophenyl and methylsulfonyl groups through electrophilic aromatic substitution.

- Carboxamide Formation : Reaction with amines or ammonia sources to yield the final product.

These synthetic routes are crucial for optimizing yield and purity, which directly affect biological activity.

Pharmacological Applications

Research indicates that this compound exhibits various pharmacological activities, particularly in the following areas:

- Antimicrobial Activity : The compound has shown promise in inhibiting mycobacterial growth, making it a candidate for treating infections such as tuberculosis .

- Neuropharmacology : Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.

- Cancer Research : Preliminary studies indicate that it may act as an inhibitor in cancer cell lines, highlighting its role in oncology .

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways, modulating their activity through competitive or non-competitive inhibition.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide | Simplified structure | Moderate antimicrobial activity |

| N-[2,4-difluorophenyl]piperidine derivatives | Different fluorination patterns | Varied neuropharmacological effects |

| 4-methylsulfonyl-substituted piperidine urea | Incorporates urea functionality | Targeting cardiomyopathy |

These comparisons highlight how variations in substituents influence biological activity and therapeutic potential.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In Vitro Studies on Mycobacterial Inhibition : A study demonstrated that this compound exhibited over 50% inhibitory activity against multiple mycobacterial strains, indicating its potential as an antitubercular agent .

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting applications in neurodegenerative diseases.

- Cancer Cell Line Inhibition : In vitro tests showed that the compound inhibited proliferation in various cancer cell lines, warranting further investigation into its mechanisms and potential as an anticancer drug .

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its potential in treating several conditions:

- Central Nervous System Disorders : It has shown promise as a dual serotonin and norepinephrine reuptake inhibitor (SNRI), which could be beneficial in treating depression, anxiety, and other mood disorders .

- Antimalarial Activity : Research indicates that this compound may play a role in combating malaria, particularly in light of emerging resistance to existing treatments.

- Retinal Diseases : Its potential application in the treatment of atrophic age-related macular degeneration (AMD) has been highlighted due to its ability to modulate retinol-binding protein interactions .

Case Studies

- Depression Treatment : A study evaluating the efficacy of SNRIs reported positive outcomes in patients with major depressive disorder when treated with compounds similar to N-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide. These findings support the compound's potential role in managing depression .

- Antimalarial Research : In preclinical trials, derivatives of this compound exhibited significant antimalarial activity against resistant strains of Plasmodium falciparum, suggesting its utility in developing new antimalarial therapies.

- AMD Treatment : Research on retinol-binding protein antagonists has shown that compounds with similar mechanisms can reduce lipofuscin accumulation in retinal cells, indicating that this compound might also have beneficial effects in retinal diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine Carboxamide Family

Table 1: Key Structural Analogues and Their Features

Key Differences in Pharmacological and Physicochemical Properties

Substituent Effects on Target Binding :

- The methylsulfonyl group in the target compound likely interacts with hydrophobic or polar residues in enzyme active sites, similar to Compound 17 (), which also contains a methylsulfonyl-pyrimidine moiety .

- In contrast, Compound 5 () replaces sulfonyl with a benzimidazolone group, reducing sulfonyl-specific interactions but introducing hydrogen-bonding capabilities via the benzimidazolone carbonyl .

Aryl Group Modifications: The 4-fluorophenyl group in the target compound provides moderate lipophilicity (clogP ~2.5–3.0). AZD5363 () uses a 4-chlorophenyl group, which increases molecular weight and may enhance halogen-bonding interactions with kinases like Akt .

However, the methylsulfonyl group may require additional oxidation steps, as seen in Compound 17 (OXONE-mediated sulfone formation) .

Inferred Pharmacological Profiles

- However, the absence of a pyrimidine or imidazole ring (as in AZD5363) may limit ATP-competitive binding .

- Metabolic Stability : Sulfonyl groups generally reduce cytochrome P450-mediated metabolism, as seen in Compound 15 (), which retains stability despite a bulky furan-sulfonyl substituent .

Q & A

Q. What synthetic routes are reported for N-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide and its analogs?

Synthesis often involves multi-step protocols, including:

- Oxidation of thioether intermediates : For example, OXONE-mediated oxidation of tert-butyl 4-(4-(4-fluorophenyl)-5-(2-(methylthio)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate to introduce the methylsulfonyl group .

- Nucleophilic substitution : Use of NaH in THF to facilitate reactions with phenols or amines, as seen in tert-butyl piperidine derivatives .

- Condensation reactions : Microwave-assisted methods for imine formation (e.g., with 4-fluoroaniline and aldehydes) can optimize yield and reduce reaction time .

Q. How is the compound characterized structurally?

Key techniques include:

- Crystallography : X-ray diffraction reveals chair conformations of the piperidine ring and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.0–7.5 ppm) and methylsulfonyl (δ ~3.0 ppm for CH₃, δ ~45–50 ppm for SO₂) groups .

- IR : Confirm carboxamide (C=O stretch ~1650–1700 cm⁻¹) and sulfonyl (S=O stretch ~1150–1300 cm⁻¹) functionalities .

- Elemental analysis : Validate purity and stoichiometry .

Q. What are the common impurities or by-products during synthesis?

By-products may arise from:

- Incomplete oxidation : Residual methylthio groups if OXONE stoichiometry is suboptimal .

- Hydrolysis : Degradation of tert-butyl carbamate intermediates under acidic conditions .

- Isomerization : E/Z isomerism in imine-containing analogs, resolved via chromatography or recrystallization .

Advanced Research Questions

Q. How does the methylsulfonyl group influence reactivity and biological activity?

The methylsulfonyl moiety:

- Enhances electrophilicity , facilitating covalent interactions with cysteine residues in enzymes (e.g., kinase inhibitors) .

- Improves solubility and metabolic stability compared to methylthio or unsubstituted analogs, as seen in pharmacokinetic studies of related piperidine carboxamides .

- Affects conformational flexibility , as observed in crystallography data where sulfonyl groups stabilize chair conformations .

Q. How can discrepancies in spectroscopic data between studies be resolved?

- Cross-validation : Use complementary techniques (e.g., XRD for conformation, NMR for functional groups) to resolve conflicts in peak assignments .

- Solvent effects : Account for deuterated solvent shifts (e.g., DMSO-d₆ vs. CDCl₃) in NMR comparisons .

- Dynamic effects : Variable-temperature NMR can clarify rotameric equilibria in carboxamide groups .

Q. What strategies optimize yield in large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for imine formation .

- Catalytic oxidation : Replace stoichiometric OXONE with catalytic TEMPO/NaClO systems to minimize waste .

- Flow chemistry : Continuous processing mitigates exothermic risks in NaH-mediated reactions .

Q. How is the fluorophenyl moiety exploited in target engagement studies?

Q. What computational methods predict the compound’s bioactivity?

- Docking studies : Model interactions with kinase domains (e.g., Akt) using crystal structures of related inhibitors .

- QSAR : Correlate sulfonyl group geometry (e.g., bond angles from XRD) with inhibitory potency .

Methodological Guidance

9. Designing experiments to assess enzyme inhibition:

- Kinase assays : Use ATP-competitive luminescent assays (e.g., ADP-Glo™) with IC₅₀ determination .

- Crystallography : Co-crystallize the compound with target enzymes to map binding modes .

10. Addressing low solubility in biological assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.